

# AKOS-22: A Technical Guide for Neurodegenerative Disease Research

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## Compound of Interest

Compound Name: AKOS-22

Cat. No.: B1665674

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## Abstract

**AKOS-22** is a small molecule inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), a key protein in the outer mitochondrial membrane that plays a crucial role in mitochondrion-mediated apoptosis. By inhibiting the oligomerization of VDAC1, **AKOS-22** presents a promising therapeutic strategy for neurodegenerative diseases where neuronal apoptosis is a central pathological feature. This technical guide provides a comprehensive overview of the core research on **AKOS-22**, including its mechanism of action, quantitative data from in vitro studies, detailed experimental protocols, and visualizations of the relevant signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals interested in the potential of **AKOS-22** for the treatment of neurodegenerative disorders.

## Core Mechanism of Action

**AKOS-22** functions as a potent inhibitor of VDAC1, a protein integral to the outer mitochondrial membrane. VDAC1 is a critical regulator of cellular metabolism and apoptosis. In response to apoptotic stimuli, VDAC1 monomers oligomerize to form a large channel, facilitating the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol. This event triggers the caspase cascade and ultimately leads to programmed cell death.

**AKOS-22** directly interacts with VDAC1, preventing this self-assembly into oligomeric pores. This inhibition of VDAC1 oligomerization effectively blocks the mitochondrial pathway of apoptosis, thereby protecting neurons from cell death. This targeted mechanism of action makes **AKOS-22** a subject of interest for therapeutic intervention in neurodegenerative diseases characterized by excessive apoptosis.[\[1\]](#)

## Quantitative Data

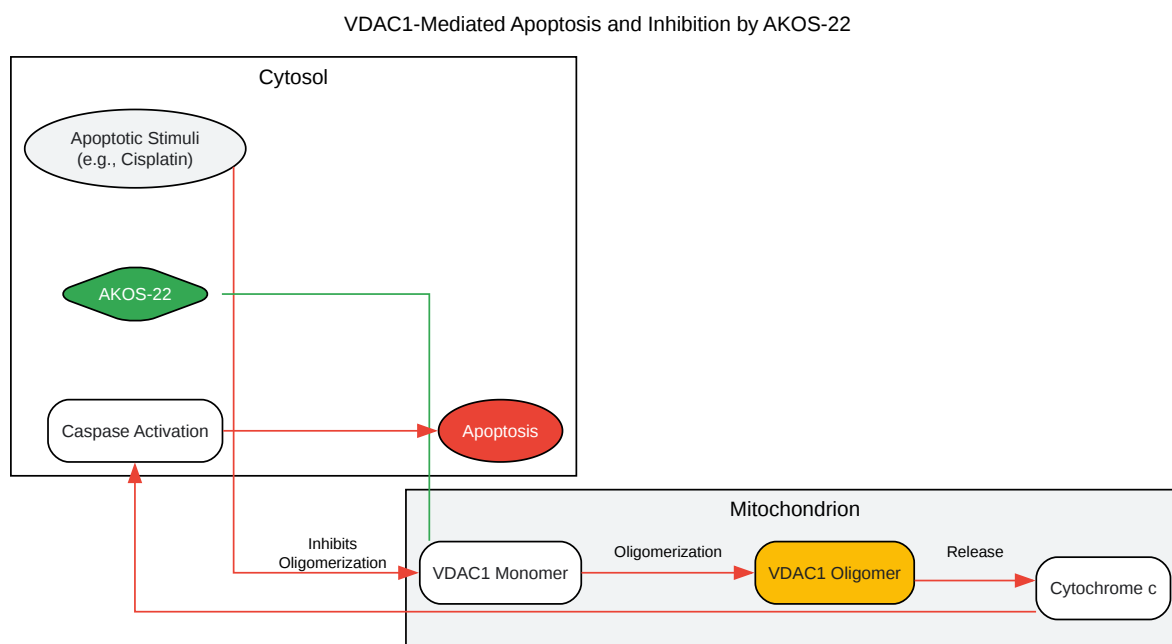
The following table summarizes the key quantitative data reported for **AKOS-22** in in vitro studies.

Parameter	Value	Cell Line	Assay	Reference
Binding Affinity (Kd)	15.4 $\mu$ M	-	MicroScale Thermophoresis (MST)	<a href="#">[1]</a> <a href="#">[2]</a>
IC50 for Apoptosis Inhibition	7.5 $\mu$ M	HeLa, HEK-293, SH-SY5Y	Cisplatin-induced apoptosis	<a href="#">[2]</a>
IC50 for VDAC1 Oligomerization Inhibition	7.5 $\mu$ M	HeLa, HEK-293, SH-SY5Y	BRET-based assay, Chemical cross-linking	<a href="#">[2]</a>

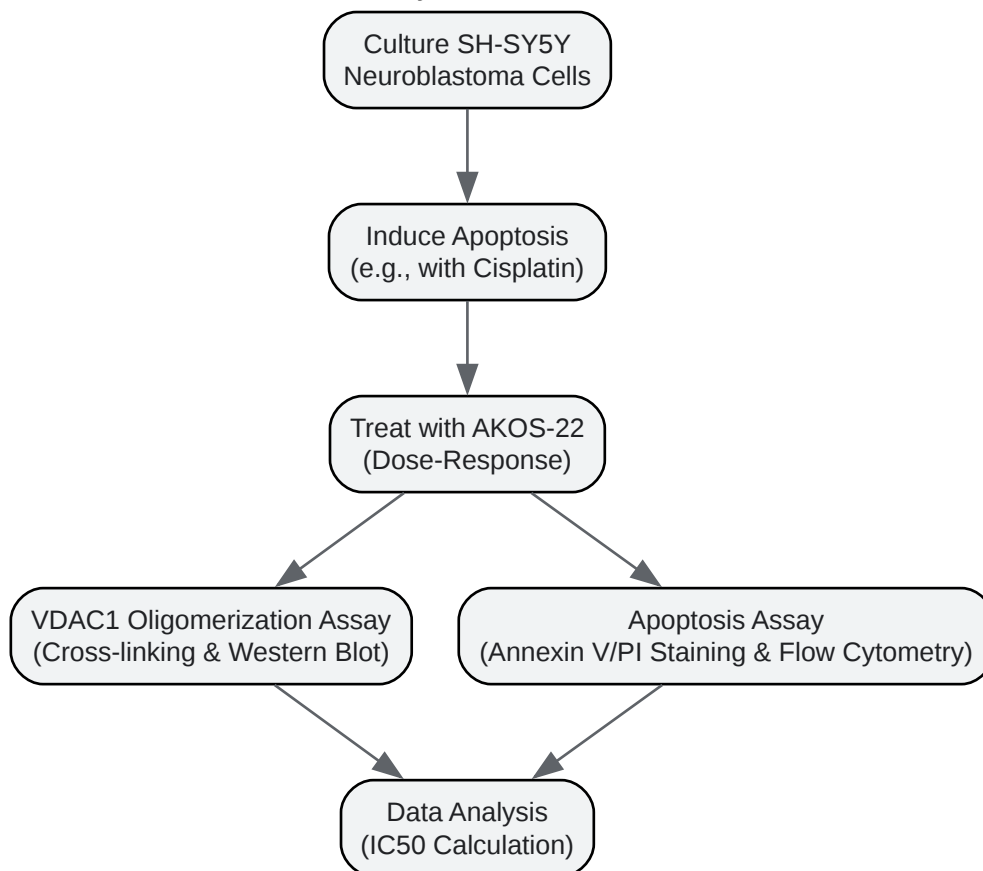
## Signaling Pathways and Experimental Workflows

### VDAC1-Mediated Apoptotic Signaling Pathway

The following diagram illustrates the central role of VDAC1 in the intrinsic apoptotic pathway and the inhibitory action of **AKOS-22**.



## In Vitro Efficacy Assessment of AKOS-22



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## References

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- 2. Novel Compounds Targeting the Mitochondrial Protein VDAC1 Inhibit Apoptosis and Protect against Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
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